An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-2-(4-methoxyphenyl)ethanol
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-2-(4-methoxyphenyl)ethanol
This guide provides a comprehensive overview of 2-Amino-2-(4-methoxyphenyl)ethanol, a versatile chiral building block with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic profile, and potential applications.
Introduction and Significance
2-Amino-2-(4-methoxyphenyl)ethanol is a primary amino alcohol featuring a chiral center at the carbon bearing the amino and hydroxyl groups. This structural motif is a key pharmacophore in a variety of biologically active molecules. The presence of the 4-methoxyphenyl group influences the molecule's lipophilicity and potential for aromatic interactions with biological targets. Its utility as a synthetic intermediate is underscored by the reactivity of its amino and hydroxyl functionalities, which allow for a wide range of chemical modifications.[1][2] In the pharmaceutical industry, chiral amino alcohols are crucial components in the synthesis of drugs targeting a variety of conditions, including neurological disorders.[2] The controlled synthesis of specific stereoisomers of this compound is therefore of high importance in drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical and Chemical Properties
The following table summarizes the known and predicted physicochemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | |
| CAS Number | 138713-55-0 | |
| Appearance | Solid | |
| Boiling Point | 325.4 ± 32.0 °C at 760 mmHg | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from related structures[3] |
| Purity | Typically available at ≥97% |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons (H-2', H-6'): ~7.2 ppm (d, J ≈ 8.5 Hz, 2H)
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Aromatic protons (H-3', H-5'): ~6.9 ppm (d, J ≈ 8.5 Hz, 2H)
-
Methine proton (H-2): ~4.0-4.2 ppm (m, 1H)
-
Methylene protons (H-1): ~3.5-3.7 ppm (m, 2H)
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Methoxy protons (OCH₃): ~3.8 ppm (s, 3H)
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Amino and Hydroxyl protons (NH₂, OH): Variable, broad singlets
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
C-4': ~159 ppm
-
C-1': ~132 ppm
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C-2', C-6': ~128 ppm
-
C-3', C-5': ~114 ppm
-
C-2: ~75 ppm
-
C-1: ~65 ppm
-
OCH₃: ~55 ppm
FTIR (Fourier-Transform Infrared Spectroscopy):
-
O-H stretch: 3400-3200 cm⁻¹ (broad)
-
N-H stretch: 3400-3200 cm⁻¹ (medium)
-
C-H stretch (aromatic): 3100-3000 cm⁻¹
-
C-H stretch (aliphatic): 3000-2850 cm⁻¹
-
C=C stretch (aromatic): 1610, 1510 cm⁻¹
-
C-O stretch (alcohol): ~1050 cm⁻¹
-
C-O stretch (ether): ~1250 cm⁻¹
MS (Mass Spectrometry):
-
Molecular Ion [M]⁺: m/z 167
-
Major Fragments: m/z 137 ([M-CH₂OH]⁺), m/z 108 ([M-C₂H₆NO]⁺)
Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol
The most common and practical approach for the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol involves the reduction of the corresponding α-aminoketone, 2-amino-1-(4-methoxyphenyl)ethanone. This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process starting from 2-bromo-1-(4-methoxyphenyl)ethanone. The first step is a nucleophilic substitution to introduce the amino group, followed by the reduction of the ketone to the desired alcohol. A more direct approach involves the reduction of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride.
Caption: Synthetic routes to 2-Amino-2-(4-methoxyphenyl)ethanol.
Experimental Protocol: Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone Hydrochloride
This protocol details the reduction of the commercially available 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride using sodium borohydride, a mild and selective reducing agent.[6]
Materials:
-
2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The addition should be done over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental workflow for the reduction of 2-amino-1-(4-methoxyphenyl)ethanone.
Applications in Drug Development
2-Amino-2-(4-methoxyphenyl)ethanol serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its structural features are present in molecules with diverse pharmacological activities.
One notable area of application is in the synthesis of β-adrenergic receptor agonists. For instance, structurally related amino alcohols are key components of drugs like formoterol, used in the management of asthma and COPD. The stereochemistry of the amino alcohol moiety is critical for the drug's efficacy and receptor selectivity.
Furthermore, the amino and hydroxyl groups provide convenient handles for the introduction of further molecular complexity, making it a versatile scaffold for the generation of compound libraries in early-stage drug discovery.[7] Derivatives of this compound could potentially be explored for their activity as modulators of various enzymes and receptors. The 4-methoxyphenyl group can also be a site for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Safety and Handling
2-Amino-2-(4-methoxyphenyl)ethanol should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection (P280).
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
Use only outdoors or in a well-ventilated area (P271).
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
Store in a well-ventilated place. Keep container tightly closed (P403+P233).
-
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
2-Amino-2-(4-methoxyphenyl)ethanol is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its synthesis via the reduction of the corresponding aminoketone is a reliable and scalable method. A thorough understanding of its physicochemical and spectroscopic properties is crucial for its effective utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like 2-Amino-2-(4-methoxyphenyl)ethanol in the drug development pipeline is set to increase.
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